Oxalomalic acid sodium salt

Descripción general

Descripción

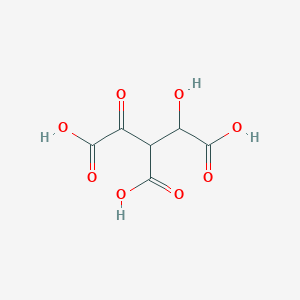

La sal de sodio del ácido oxalomalico, también conocida como trisódica del ácido 3-carboxi-3-desoxi-2-pentulo-sarico, es un compuesto cristalino con la fórmula molecular C6H3Na3O8 y un peso molecular de 272,05 g/mol . Es principalmente conocido por su función como inhibidor de la aconitasa, que es significativo en la investigación bioquímica .

Métodos De Preparación

La preparación de la sal de sodio del ácido oxalomalico típicamente implica múltiples pasos. Un método común incluye la deshidratación selectiva y la carbonilación del ácido oxalomalico, seguida de reacciones de neutralización ácido-base . Los métodos de producción industrial no están ampliamente documentados, pero la síntesis de laboratorio a menudo involucra el uso de oxaloacetato y glioxilato como materiales de partida .

Análisis De Reacciones Químicas

La sal de sodio del ácido oxalomalico experimenta varios tipos de reacciones químicas:

Oxidación y reducción:

Reacciones de sustitución: Puede experimentar reacciones de sustitución, particularmente involucrando sus grupos carboxilo.

Aplicaciones Científicas De Investigación

Biochemical Role

Oxalomalic acid sodium salt is recognized primarily for its ability to inhibit specific enzymes involved in the citric acid cycle:

- Aconitase Inhibition :

- NADP-dependent Isocitrate Dehydrogenase Inhibition :

Enzyme Activity Studies

This compound is utilized in various experimental setups to study enzyme kinetics and metabolic regulation:

- Metabolic Flux Analysis : Researchers employ oxalomalic acid to dissect the roles of aconitase and isocitrate dehydrogenase in metabolic pathways, providing insights into metabolic disorders and potential therapeutic targets.

- Iron Regulation Studies : The compound's effect on iron regulatory proteins (IRPs) has been documented, revealing its role in modulating glutamate secretion in neuronal and epithelial cells under variable iron conditions .

Neurobiology

In neurobiological research, this compound has been explored for its effects on neuronal function:

- Glutamate Secretion : The inhibition of aconitase by oxalomalic acid leads to decreased glutamate secretion from neurons, which is critical for understanding excitotoxicity and neurodegenerative diseases .

Toxicological Studies

The compound has been investigated for its potential toxicological effects, particularly regarding cellular toxicity due to disrupted metabolic processes:

- Cell Viability Assays : By assessing cell viability in the presence of oxalomalic acid, researchers can evaluate the compound's safety profile and potential cytotoxic effects at varying concentrations.

Case Study 1: Aconitase Inhibition and Glutamate Production

A study conducted by Festa et al. (2000) demonstrated that treatment with oxalomalic acid at 5 mM resulted in a marked decrease in IRP binding activity and subsequent reduction in glutamate secretion from cultured retinal pigment epithelial cells. This highlights the compound's utility in studying iron metabolism and neurotransmitter regulation .

Case Study 2: Metabolic Regulation in Cancer Research

Research has shown that oxalomalic acid can influence metabolic pathways related to cancer cell proliferation. By inhibiting key enzymes like aconitase, it alters energy production dynamics within cancer cells, suggesting potential applications for targeted cancer therapies .

Mecanismo De Acción

La sal de sodio del ácido oxalomalico ejerce sus efectos inhibiendo la aconitasa y la isocitrato deshidrogenasa dependiente de NADP. Estas enzimas son cruciales en el ciclo del ácido cítrico, y su inhibición afecta la conversión de citrato a isocitrato . Esta inhibición conduce a una disminución en la actividad de unión de la proteína reguladora de hierro 1 (IRP1) y una reducción en la secreción de glutamato en células cultivadas .

Comparación Con Compuestos Similares

La sal de sodio del ácido oxalomalico es única debido a su doble inhibición de la aconitasa y la isocitrato deshidrogenasa dependiente de NADP. Compuestos similares incluyen:

Oxaloacetato: Un precursor en la síntesis de la sal de sodio del ácido oxalomalico.

Glioxilato: Otro precursor utilizado en su síntesis.

γ-Hidroxi-α-oxoglutarato: Un compuesto con efectos inhibitorios similares sobre la aconitasa.

Actividad Biológica

Oxalomalic acid sodium salt, also known as oxalomalate, is a compound formed from the condensation of oxaloacetate and glyoxylate. It exhibits significant biological activity, particularly in its role as an inhibitor of key enzymes in metabolic pathways. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

- Chemical Formula : C6H6O8 • 3Na

- Molecular Weight : 275.0 g/mol

- CAS Registry No. : 89304-26-7

- Solubility : Approximately 1 mg/ml in water

This compound primarily functions as a competitive inhibitor of aconitase, an enzyme crucial for the citric acid cycle. Aconitase catalyzes the isomerization of citrate to isocitrate, and its inhibition by oxalomalate can significantly impact cellular metabolism.

Inhibition Studies

Research indicates that oxalomalate inhibits aconitase and NADP-dependent isocitrate dehydrogenase at concentrations as low as 1 mM. At 5 mM concentration, it has been shown to decrease the binding activity of iron-regulatory protein 1 (IRP1) and reduce glutamate secretion in various cell types, including:

- Lens epithelial cells

- Retinal pigment epithelial cells

- Neurons

These findings suggest that oxalomalate may play a role in modulating iron metabolism and neurotransmitter release, which could have implications for neurodegenerative diseases and other conditions related to iron dysregulation .

Biological Effects

The biological effects of this compound are multifaceted:

- Iron Regulation : By inhibiting aconitase, oxalomalate affects the translation of proteins involved in iron metabolism, particularly under conditions of iron scarcity .

- Neurotransmitter Modulation : The reduction in glutamate secretion may influence neuronal signaling and has potential implications for neurological health .

- Metabolic Interference : The compound's ability to interfere with the citric acid cycle suggests potential applications in metabolic research and therapeutic strategies targeting metabolic disorders.

Case Study 1: Aconitase Inhibition and Glutamate Secretion

In a study examining the effects of oxalomalate on cultured neurons, researchers found that treatment with 5 mM oxalomalate resulted in a significant decrease in glutamate levels. This effect was attributed to the inhibition of aconitase activity, highlighting the compound's role in neurotransmitter regulation .

Case Study 2: Iron Metabolism Regulation

Another study focused on the impact of oxalomalate on iron regulatory proteins demonstrated that its inhibitory action on aconitase led to altered IRP1 binding activity. This alteration was linked to changes in cellular responses to iron availability, suggesting that oxalomalate could be a valuable tool in studying iron homeostasis .

Potential Applications

Given its biological activity, this compound may have several applications:

- Research Tool : It can be utilized in studies focused on metabolic pathways involving aconitase and neurotransmitter dynamics.

- Therapeutic Agent : There is potential for development as a therapeutic agent targeting conditions related to iron dysregulation or neurodegenerative diseases.

- Biochemical Assays : Its properties make it suitable for use in biochemical assays assessing enzyme activity and metabolic flux.

Propiedades

IUPAC Name |

trisodium;1-hydroxy-3-oxopropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O8.3Na/c7-2(5(11)12)1(4(9)10)3(8)6(13)14;;;/h1-2,7H,(H,9,10)(H,11,12)(H,13,14);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDSCXNEGCRTMS-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Na3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.